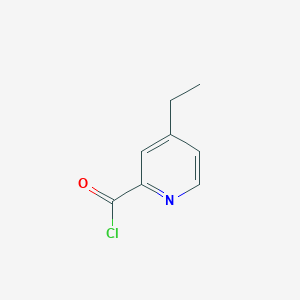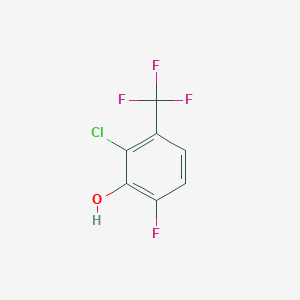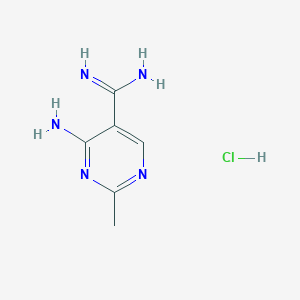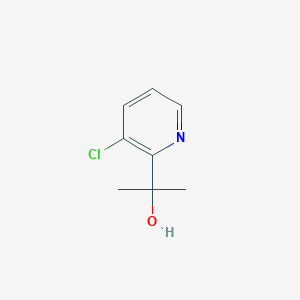
2-(3-Chloropyridin-2-yl)propan-2-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3-Chloropyridin-2-yl)propan-2-ol is an organic compound that belongs to the class of chloropyridines It features a pyridine ring substituted with a chlorine atom at the third position and a propan-2-ol group at the second position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Chloropyridin-2-yl)propan-2-ol typically involves the following steps:
Starting Material: The synthesis begins with 3-chloropyridine.
Grignard Reaction: 3-chloropyridine is reacted with a Grignard reagent, such as isopropylmagnesium bromide, under anhydrous conditions to form the intermediate this compound.
Reaction Conditions: The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, at low temperatures to prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent quality and scalability.
化学反应分析
Types of Reactions
2-(3-Chloropyridin-2-yl)propan-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.
Reduction: The compound can be reduced to form the corresponding alcohol or amine derivatives.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN₃) or thiourea.
Major Products
Oxidation: The major product is 2-(3-chloropyridin-2-yl)propan-2-one.
Reduction: The major products include 2-(3-chloropyridin-2-yl)propan-2-amine or this compound.
Substitution: The products vary depending on the nucleophile used, such as 2-(3-aminopyridin-2-yl)propan-2-ol or 2-(3-thiopyridin-2-yl)propan-2-ol.
科学研究应用
2-(3-Chloropyridin-2-yl)propan-2-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: The compound is used in the manufacture of agrochemicals and other industrial chemicals.
作用机制
The mechanism of action of 2-(3-Chloropyridin-2-yl)propan-2-ol depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The molecular targets and pathways involved can vary widely based on the context of its use.
相似化合物的比较
Similar Compounds
2-(3-Bromopyridin-2-yl)propan-2-ol: Similar structure but with a bromine atom instead of chlorine.
2-(3-Fluoropyridin-2-yl)propan-2-ol: Similar structure but with a fluorine atom instead of chlorine.
2-(3-Methylpyridin-2-yl)propan-2-ol: Similar structure but with a methyl group instead of chlorine.
Uniqueness
2-(3-Chloropyridin-2-yl)propan-2-ol is unique due to the presence of the chlorine atom, which can influence its reactivity and interactions with biological targets. The chlorine atom can also affect the compound’s physicochemical properties, such as solubility and stability, making it distinct from its analogs.
属性
分子式 |
C8H10ClNO |
|---|---|
分子量 |
171.62 g/mol |
IUPAC 名称 |
2-(3-chloropyridin-2-yl)propan-2-ol |
InChI |
InChI=1S/C8H10ClNO/c1-8(2,11)7-6(9)4-3-5-10-7/h3-5,11H,1-2H3 |
InChI 键 |
QEQGVZCHDSGXHR-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C1=C(C=CC=N1)Cl)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


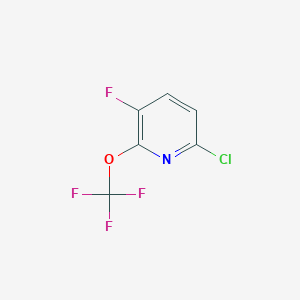
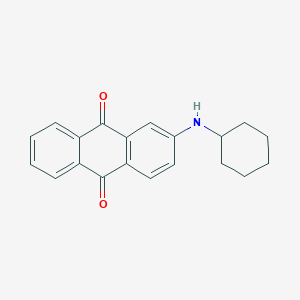
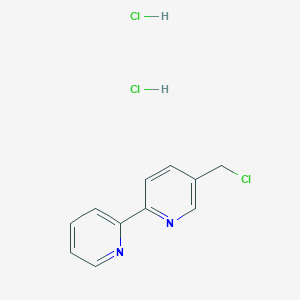

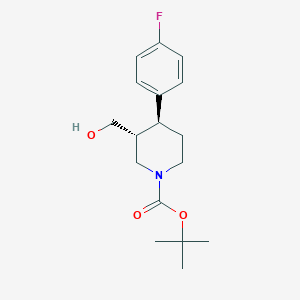
![Octanamide,N-[(1S,2R,3E)-2-hydroxy-1-[(phosphonooxy)methyl]-3-heptadecen-1-yl]-,ammoniumsalt](/img/structure/B13129051.png)
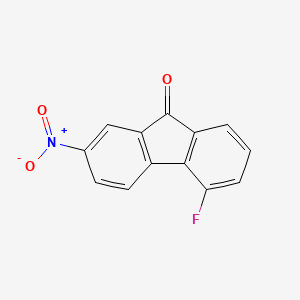

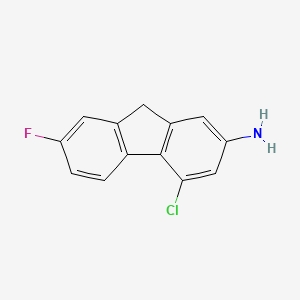
![3-Iodobenzo[d]isoxazol-5-amine](/img/structure/B13129069.png)

